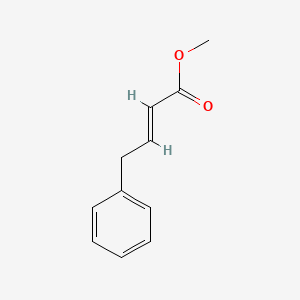

(E)-Methyl 4-phenylbut-2-enoate

描述

Structure

3D Structure

属性

IUPAC Name |

methyl (E)-4-phenylbut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-13-11(12)9-5-8-10-6-3-2-4-7-10/h2-7,9H,8H2,1H3/b9-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQGQILSLSHKEMT-WEVVVXLNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of (E)-Methyl 4-phenylbut-2-enoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis mechanisms for (E)-Methyl 4-phenylbut-2-enoate, a valuable intermediate in organic synthesis. The document details the prevalent Horner-Wadsworth-Emmons and Wittig reactions, offering comprehensive experimental protocols, quantitative data, and mechanistic diagrams to facilitate its application in research and development.

Introduction

This compound is an α,β-unsaturated ester with applications as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its stereoselective synthesis is of significant interest, with the (E)-isomer being the thermodynamically more stable and often desired product. The most common and effective methods for the synthesis of this and similar compounds are the Horner-Wadsworth-Emmons (HWE) and Wittig reactions, both of which involve the olefination of an aldehyde.

Core Synthesis Mechanisms

The synthesis of this compound primarily proceeds via the reaction of phenylacetaldehyde with a stabilized phosphorus ylide or a phosphonate carbanion. These reactions are highly reliable for forming carbon-carbon double bonds with a high degree of stereoselectivity.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes, particularly with a strong preference for the (E)-isomer when using stabilized phosphonates.[1][2] The reaction involves the nucleophilic addition of a phosphonate carbanion to an aldehyde, followed by elimination to form the alkene.[1][2]

The key reagent for the synthesis of this compound via the HWE reaction is a methyl phosphonoacetate, such as methyl 2-(dimethoxyphosphoryl)acetate. The reaction with phenylacetaldehyde proceeds as follows:

Caption: Horner-Wadsworth-Emmons reaction pathway for this compound synthesis.

Wittig Reaction

The Wittig reaction is another cornerstone of olefination chemistry. It utilizes a phosphonium ylide, typically generated by treating a phosphonium salt with a strong base. For the synthesis of this compound, the ylide would be methyl (triphenylphosphoranylidene)acetate. The reaction with phenylacetaldehyde is outlined below. Stabilized ylides, such as the one used here, generally favor the formation of the (E)-alkene.

Caption: Wittig reaction pathway for the synthesis of this compound.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound based on established procedures for the Horner-Wadsworth-Emmons and Wittig reactions.

Horner-Wadsworth-Emmons Protocol

This procedure is adapted from standard HWE reaction conditions.

Materials:

-

Methyl 2-(dimethoxyphosphoryl)acetate

-

Sodium hydride (NaH) or Sodium methoxide (NaOMe)

-

Anhydrous Tetrahydrofuran (THF)

-

Phenylacetaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of methyl 2-(dimethoxyphosphoryl)acetate (1.1 equivalents) in anhydrous THF, add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 1 hour.

-

Cool the reaction mixture to 0 °C and add a solution of phenylacetaldehyde (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Wittig Protocol

This procedure is based on a general method for Wittig olefination in aqueous media.[3]

Materials:

-

Methyl (triphenylphosphoranylidene)acetate

-

Phenylacetaldehyde

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of methyl (triphenylphosphoranylidene)acetate (1.0 equivalent) in the reaction solvent, add phenylacetaldehyde (2.0 equivalents) at the desired temperature (e.g., 4 °C).[3]

-

Stir the mixture for 12 hours.[3]

-

Extract the reaction mixture with dichloromethane (5 x 5 mL).[3]

-

Combine the organic extracts and dry over anhydrous Na₂SO₄.[3]

-

Filter the mixture and concentrate the filtrate in vacuo.[3]

-

Purify the product using flash column chromatography to yield the corresponding this compound.[3]

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of α,β-unsaturated esters via the Horner-Wadsworth-Emmons and Wittig reactions. Note that specific yields for this compound may vary depending on the exact reaction conditions and scale.

| Parameter | Horner-Wadsworth-Emmons Reaction | Wittig Reaction |

| Starting Aldehyde | Phenylacetaldehyde | Phenylacetaldehyde |

| Phosphorus Reagent | Methyl 2-(dimethoxyphosphoryl)acetate | Methyl (triphenylphosphoranylidene)acetate |

| Base | NaH, NaOMe, K₂CO₃ | Often pre-formed ylide is used |

| Solvent | THF, DME, CH₂Cl₂, Toluene | THF, CH₂Cl₂, Aqueous media |

| Temperature | -78 °C to room temperature | 4 °C to room temperature |

| Reaction Time | 2 - 24 hours | 12 hours |

| Typical Yield | High | Moderate to High |

| Stereoselectivity (E:Z) | Generally high for (E) | Generally favors (E) with stabilized ylides |

Characterization Data for this compound

-

Molecular Weight: 176.21 g/mol [4]

-

Appearance: Colorless oil

-

Boiling Point: 264.3 ± 19.0 °C (Predicted)[5]

-

Density: 1.043 ± 0.06 g/cm³ (Predicted)[5]

Conclusion

The Horner-Wadsworth-Emmons and Wittig reactions are robust and reliable methods for the stereoselective synthesis of this compound. The HWE reaction is often preferred for its high (E)-selectivity and the ease of removal of the phosphate byproduct. The choice of reaction will depend on the specific requirements of the synthesis, including desired purity, yield, and available reagents. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the field of organic synthesis and drug development.

References

Spectroscopic and Synthetic Profile of (E)-Methyl 4-phenylbut-2-enoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the compound (E)-Methyl 4-phenylbut-2-enoate (C₁₁H₁₂O₂). The information is intended to support research and development activities where this molecule is of interest.

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.40-7.20 | m | - | Ar-H |

| ~7.10 | dt | ~15.5, ~6.8 | =CH -CH₂ |

| ~5.85 | d | ~15.5 | H C=O |

| ~3.70 | s | - | -OCH ₃ |

| ~3.50 | d | ~6.8 | =CH-CH ₂ |

Predicted data based on the ethyl ester analogue.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~167 | C =O |

| ~148 | C H=CH |

| ~140 | Ar-C |

| ~129 | Ar-C H |

| ~128 | Ar-C H |

| ~126 | Ar-C H |

| ~122 | CH=C H |

| ~51 | OC H₃ |

| ~38 | C H₂ |

Predicted data based on typical chemical shifts for similar structures.

Table 3: Predicted Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3030 | C-H stretch (aromatic) |

| ~2950 | C-H stretch (aliphatic) |

| ~1720 | C=O stretch (α,β-unsaturated ester) |

| ~1640 | C=C stretch (alkene) |

| ~1270 | C-O stretch (ester) |

| ~970 | =C-H bend (trans alkene) |

Predicted data based on the ethyl ester analogue and characteristic group frequencies.

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Interpretation |

| 176 | [M]⁺ (Molecular Ion) |

| 145 | [M - OCH₃]⁺ |

| 117 | [M - COOCH₃]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Predicted fragmentation pattern based on the structure of the molecule.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a general method for the synthesis of similar α,β-unsaturated esters involves the Wadsworth-Emmons reaction. The following is a representative protocol that can be adapted for the synthesis of the target compound.

Synthesis of this compound via Wadsworth-Emmons Reaction

Materials:

-

Phenylacetaldehyde

-

Trimethyl phosphonoacetate

-

Sodium methoxide (NaOMe)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure:

-

To a solution of trimethyl phosphonoacetate (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium methoxide (1.1 equivalents) portion-wise.

-

Stir the resulting mixture at 0 °C for 30 minutes.

-

Add phenylacetaldehyde (1.0 equivalent) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Spectroscopic Analysis Protocol

Instrumentation:

-

Nuclear Magnetic Resonance (NMR): A 400 MHz or higher field NMR spectrometer.

-

Infrared (IR) Spectroscopy: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Mass Spectrometry (MS): A mass spectrometer with Electron Ionization (EI) capability.

Sample Preparation and Analysis:

-

¹H and ¹³C NMR: Dissolve approximately 5-10 mg of the purified product in deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Acquire the spectra at room temperature.

-

IR: Obtain the spectrum of a thin film of the purified product on a salt plate (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

-

MS: Introduce a dilute solution of the purified product in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

In-Depth Structural Analysis of (E)-Methyl 4-phenylbut-2-enoate

Abstract

This technical guide provides a comprehensive structural analysis of (E)-Methyl 4-phenylbut-2-enoate (C₁₁H₁₂O₂), a significant organic compound with applications in synthetic chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the compound's molecular architecture through spectroscopic and spectrometric techniques. The guide includes tabulated quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for these analytical methods are provided, alongside a visual representation of the structural analysis workflow.

Introduction

This compound is an α,β-unsaturated ester characterized by a phenyl group separated from the ester functionality by a four-carbon chain containing a trans-double bond. The precise characterization of its structure is paramount for its application in further chemical synthesis and for ensuring the purity and identity of the compound. This guide outlines the analytical methodologies employed to elucidate and confirm the structure of this compound.

Molecular Structure and Properties

-

IUPAC Name: methyl (E)-4-phenylbut-2-enoate[1]

-

Molecular Formula: C₁₁H₁₂O₂[1]

-

Molecular Weight: 176.21 g/mol [1]

-

Canonical SMILES: COC(=O)/C=C/CC1=CC=CC=C1[1]

-

InChI Key: RQGQILSLSHKEMT-WEVVVXLNSA-N[1]

Spectroscopic and Spectrometric Data

The structural confirmation of this compound is based on the collective interpretation of data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the proton environments within the molecule. The data presented in Table 1 confirms the presence and connectivity of all 12 protons in this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.32 - 7.17 | m | 5H | - | Ar-H |

| 6.95 | dt | 1H | 15.6, 6.9 | H-3 |

| 5.83 | dt | 1H | 15.6, 1.6 | H-2 |

| 3.70 | s | 3H | - | OCH₃ |

| 3.48 | dd | 2H | 6.9, 1.6 | H-4 |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies the different carbon environments in the molecule. The data in Table 2 accounts for all 11 carbon atoms of this compound.

Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 166.8 | C=O |

| 148.5 | C-3 |

| 139.4 | Ar-C (Quaternary) |

| 128.6 | Ar-CH |

| 128.5 | Ar-CH |

| 126.5 | Ar-CH |

| 121.7 | C-2 |

| 51.5 | OCH₃ |

| 38.6 | C-4 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands are summarized in Table 3.

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3028 | Medium | C-H stretch (aromatic) |

| 2951 | Medium | C-H stretch (aliphatic) |

| 1724 | Strong | C=O stretch (ester) |

| 1655 | Medium | C=C stretch (alkene) |

| 1271 | Strong | C-O stretch (ester) |

| 982 | Strong | =C-H bend (trans alkene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 176 | 35 | [M]⁺ |

| 117 | 100 | [M - COOCH₃]⁺ |

| 91 | 85 | [C₇H₇]⁺ (tropylium ion) |

Experimental Protocols

The following are detailed methodologies for the key analytical techniques used in the structural characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz NMR spectrometer was used for ¹H NMR and a 100 MHz spectrometer for ¹³C NMR.

-

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition: The spectrum was acquired using a single pulse experiment with a 30° pulse angle and a relaxation delay of 1 second. A total of 16 scans were accumulated.

-

¹³C NMR Acquisition: The spectrum was acquired using a proton-decoupled pulse sequence. A relaxation delay of 2 seconds was used, and approximately 1024 scans were accumulated to achieve a sufficient signal-to-noise ratio.

-

Data Processing: The raw data was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a universal attenuated total reflectance (ATR) accessory was utilized.

-

Sample Preparation: A small amount of the neat liquid sample of this compound was placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum was recorded over a range of 4000-600 cm⁻¹. A total of 16 scans were co-added at a resolution of 4 cm⁻¹ to obtain the final spectrum. A background spectrum of the clean ATR crystal was recorded prior to the sample analysis.

-

Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum, which was then baseline corrected.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source was used for this analysis.

-

Sample Introduction: The sample was introduced into the ion source via direct infusion or through a gas chromatography (GC) inlet. For GC-MS, a capillary column suitable for separating semi-volatile organic compounds was used.

-

Ionization: The molecules were ionized using a standard electron energy of 70 eV.

-

Mass Analysis: The resulting ions were separated by a quadrupole mass analyzer and detected. The mass spectrum was recorded over a mass-to-charge (m/z) range of 50-500.

-

Data Processing: The obtained mass spectrum was analyzed to identify the molecular ion peak and the major fragment ions.

Visualizations

Structural Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound, integrating data from multiple analytical techniques.

References

(E)-Methyl 4-phenylbut-2-enoate: A Technical Guide to its Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-Methyl 4-phenylbut-2-enoate, a member of the cinnamate class of compounds, has garnered interest for its potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its discovery, historical development, and detailed synthetic methodologies. Key experimental protocols, including the seminal Horner-Wadsworth-Emmons reaction for its stereoselective synthesis, are presented alongside tabulated quantitative data for easy reference. Furthermore, this document explores the known biological activities of closely related cinnamates, suggesting potential avenues for future research into the pharmacological profile of this compound, particularly its antimicrobial and anti-inflammatory properties.

Introduction

This compound is an α,β-unsaturated ester with the chemical formula C₁₁H₁₂O₂. Its structure, characterized by a phenyl group separated from a methyl ester by a trans-configured four-carbon chain, makes it a subject of interest for synthetic chemists and drug discovery professionals. The broader class of cinnamates is known for a variety of biological activities, including anti-inflammatory and antimicrobial effects. This guide aims to consolidate the current knowledge on this compound, with a focus on its synthesis and potential biological relevance.

Discovery and History

The precise first synthesis of this compound is not definitively documented in a single seminal publication. However, its synthesis falls under well-established olefination reactions developed in the mid-20th century. The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, emerged as a powerful tool for the stereoselective synthesis of (E)-alkenes, and is the most probable route for the initial preparation of this compound. The HWE reaction, developed in the late 1950s and early 1960s, provided a reliable method for creating trans double bonds, a key feature of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₁₂O₂ |

| Molar Mass | 176.21 g/mol |

| CAS Number | 34541-75-8 |

| Appearance | Not specified (likely a colorless oil) |

| Boiling Point | Not specified |

| Solubility | Not specified |

Synthesis

The primary and most efficient method for the synthesis of this compound is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde.

Horner-Wadsworth-Emmons Reaction

The HWE reaction provides excellent stereoselectivity for the (E)-isomer. The general workflow for this synthesis is depicted below.

Caption: General workflow for the Horner-Wadsworth-Emmons synthesis.

4.1.1. Detailed Experimental Protocol (Representative)

This protocol is adapted from established procedures for the synthesis of related methyl cinnamate esters.

Materials:

-

Trimethyl phosphonoacetate

-

Sodium hydride (NaH) as a 60% dispersion in mineral oil

-

Phenylacetaldehyde

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.1 eq) under a nitrogen atmosphere.

-

Anhydrous THF is added to the flask, and the suspension is cooled to 0 °C in an ice bath.

-

Trimethyl phosphonoacetate (1.0 eq) dissolved in anhydrous THF is added dropwise to the stirred suspension. The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 1 hour.

-

The reaction mixture is cooled back to 0 °C, and phenylacetaldehyde (1.0 eq) dissolved in anhydrous THF is added dropwise.

-

The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford this compound.

4.1.2. Quantitative Data

| Parameter | Value |

| Typical Yield | 70-90% |

| (E):(Z) Selectivity | >95:5 |

4.1.3. Spectroscopic Data

| Type | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.35-7.20 (m, 5H, Ar-H), 6.95 (dt, J = 15.6, 6.8 Hz, 1H, =CH-), 5.85 (dt, J = 15.6, 1.6 Hz, 1H, =CH-), 3.70 (s, 3H, OCH₃), 3.50 (dd, J = 6.8, 1.6 Hz, 2H, -CH₂-) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 166.8, 148.5, 138.5, 128.8 (2C), 128.6 (2C), 126.5, 121.5, 51.5, 38.8 |

| IR (neat) | ν (cm⁻¹): 3028, 2952, 1725 (C=O), 1655 (C=C), 1454, 1270, 1170, 980 |

| MS (EI) | m/z (%): 176 (M⁺, 25), 145 (40), 117 (100), 91 (80), 59 (30) |

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of cinnamates exhibits notable pharmacological properties.

Antimicrobial Activity

Methyl cinnamate, a closely related compound, has demonstrated antimicrobial activity against various pathogenic fungi and bacteria. The proposed mechanism of action involves the disruption of the microbial cell membrane.

A study on a structurally related compound, methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate, revealed its potent in vivo activity against Methicillin-resistant Staphylococcus aureus (MRSA).[1] This compound was found to inhibit MenB, an enzyme in the bacterial menaquinone biosynthesis pathway, by forming an adduct with coenzyme A.[1] This suggests a potential mechanism of action for related phenylbutenoates.

Caption: Inhibition of the Menaquinone Biosynthesis Pathway.[1]

Anti-inflammatory Activity

Cinnamic acid and its derivatives are known to possess anti-inflammatory properties. For instance, trans-cinnamic acid has been shown to induce fibroblast migration, a key process in wound healing, through the PKA and p38-MAPK signaling pathways.[2] While this study did not observe the same effect with methyl cinnamate, it highlights the potential for cinnamates to modulate inflammatory responses.[2]

Caption: Signaling pathways modulated by trans-cinnamic acid.[2]

Conclusion

This compound is a readily accessible compound through stereoselective synthesis, primarily via the Horner-Wadsworth-Emmons reaction. While its own biological profile is not extensively studied, its structural similarity to other bioactive cinnamates suggests potential for antimicrobial and anti-inflammatory applications. The inhibition of the menaquinone biosynthesis pathway by a related compound provides a promising lead for the development of novel antibacterial agents. Further investigation into the specific biological targets and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource for researchers interested in exploring the synthesis and biological applications of this and related compounds.

References

An In-depth Technical Guide to the Synthesis of (E)-Methyl 4-phenylbut-2-enoate: Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining (E)-Methyl 4-phenylbut-2-enoate, a valuable intermediate in the synthesis of various organic molecules. The focus of this document is on the selection of appropriate starting materials and detailed experimental protocols for the most effective synthetic methods.

Core Synthetic Strategies: A Comparative Overview

The synthesis of α,β-unsaturated esters such as this compound is predominantly achieved through olefination reactions of carbonyl compounds. The two most prominent and reliable methods are the Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction. Both methods offer distinct advantages and involve specific starting materials.

Table 1: Comparison of Primary Synthetic Routes

| Reaction | Key Reagents | Primary Starting Materials for this compound | Key Advantages |

| Horner-Wadsworth-Emmons (HWE) Reaction | Phosphonate carbanion, Base | 1. Phenylacetaldehyde2. Trimethyl phosphonoacetate | High (E)-alkene selectivity, water-soluble phosphate byproduct (easy removal).[1][2] |

| Wittig Reaction | Phosphonium ylide, Base | 1. Phenylacetaldehyde2. Methyl (triphenylphosphoranylidene)acetate | Broad functional group tolerance, widely used for alkene synthesis.[3] |

Horner-Wadsworth-Emmons (HWE) Reaction: The Preferred Route to (E)-Isomers

The Horner-Wadsworth-Emmons reaction is a widely utilized and highly efficient method for the stereoselective synthesis of alkenes.[4] It is particularly favored for the preparation of (E)-α,β-unsaturated esters due to its inherent thermodynamic control, which leads to the preferential formation of the more stable trans-isomer.[1][5]

The core of the HWE reaction involves the nucleophilic addition of a stabilized phosphonate carbanion to an aldehyde or ketone.[4] For the synthesis of this compound, the key starting materials are phenylacetaldehyde and trimethyl phosphonoacetate .

Reaction Scheme: Horner-Wadsworth-Emmons Synthesis

Caption: Horner-Wadsworth-Emmons reaction pathway.

Experimental Protocol: HWE Synthesis of this compound

This protocol is adapted from established procedures for the HWE reaction.[4]

Materials:

-

Phenylacetaldehyde

-

Trimethyl phosphonoacetate

-

Sodium methoxide (NaOMe) or Sodium hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Phosphonate Carbanion: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve trimethyl phosphonoacetate (1.1 equivalents) in anhydrous THF. Cool the solution to 0 °C in an ice bath.

-

Base Addition: To the cooled solution, add sodium methoxide or sodium hydride (1.1 equivalents) portion-wise, ensuring the temperature remains below 5 °C. Stir the mixture at 0 °C for 30 minutes to generate the phosphonate carbanion.

-

Aldehyde Addition: Add a solution of phenylacetaldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Table 2: Quantitative Data for a Representative HWE Synthesis

| Parameter | Value |

| Yield | Typically 70-90% |

| (E/Z) Selectivity | >95:5 |

| Reaction Time | 2-4 hours |

| Reaction Temperature | 0 °C to room temperature |

Wittig Reaction: A Classic Olefination Method

The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds.[3] It involves the reaction of an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent).[3] For the synthesis of this compound, the necessary starting materials are phenylacetaldehyde and methyl (triphenylphosphoranylidene)acetate . Stabilized ylides, such as the one used in this synthesis, generally favor the formation of the (E)-alkene.[6]

Reaction Scheme: Wittig Synthesis

Caption: Wittig reaction synthetic pathway.

Experimental Protocol: Wittig Synthesis of this compound

This protocol is based on general procedures for Wittig reactions with stabilized ylides.[7]

Materials:

-

Phenylacetaldehyde

-

Methyl (triphenylphosphoranylidene)acetate

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Silica gel for column chromatography

Procedure:

-

Reactant Mixture: In a round-bottom flask, dissolve phenylacetaldehyde (1.0 equivalent) and methyl (triphenylphosphoranylidene)acetate (1.1 equivalents) in anhydrous DCM or THF.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.

-

Concentration: Once the reaction is complete, remove the solvent under reduced pressure.

-

Purification: The crude product will contain the desired ester and triphenylphosphine oxide. Purify the mixture using flash column chromatography on silica gel. The triphenylphosphine oxide is more polar and will elute after the desired product. A suitable eluent would be a mixture of hexanes and ethyl acetate.

Table 3: Quantitative Data for a Representative Wittig Synthesis

| Parameter | Value |

| Yield | Typically 60-80% |

| (E/Z) Selectivity | Generally high for stabilized ylides |

| Reaction Time | 12-24 hours |

| Reaction Temperature | Room temperature |

Characterization of this compound

The synthesized product should be characterized to confirm its identity and purity.

Table 4: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂O₂ | [8] |

| Molecular Weight | 176.21 g/mol | [8] |

| Appearance | Colorless oil | |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.35-7.20 (m, 5H, Ar-H), 7.05 (dt, J = 15.6, 6.8 Hz, 1H, =CH-CH₂), 5.85 (dt, J = 15.6, 1.6 Hz, 1H, O=C-CH=), 3.72 (s, 3H, OCH₃), 3.50 (dd, J = 6.8, 1.6 Hz, 2H, =CH-CH₂) | |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 166.8, 148.5, 139.2, 128.6 (2C), 128.5 (2C), 126.5, 121.3, 51.5, 38.6 |

Conclusion

Both the Horner-Wadsworth-Emmons and the Wittig reactions are highly effective for the synthesis of this compound from readily available starting materials. The HWE reaction is often preferred due to its generally higher (E)-selectivity and the ease of removal of its water-soluble byproduct. The choice of method may depend on the specific requirements of the synthesis, including desired purity, yield, and available reagents. The provided protocols offer a solid foundation for the successful synthesis and purification of this important chemical intermediate.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. sciepub.com [sciepub.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. rsc.org [rsc.org]

- 8. This compound | C11H12O2 | CID 10986812 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: (E)-Methyl 4-phenylbut-2-enoate (CAS No. 34541-75-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Methyl 4-phenylbut-2-enoate, a derivative of cinnamic acid, is a compound of interest in chemical synthesis and drug discovery. Its structure, featuring a phenyl group and an α,β-unsaturated ester, makes it a versatile building block for the synthesis of more complex molecules. Cinnamic acid and its derivatives are known to exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties, making this class of compounds a focal point for research and development.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis methodologies, spectral data, and potential applications in drug development, with a focus on its role within the broader context of cinnamic acid derivatives' biological activities.

Chemical and Physical Properties

This compound is an organic compound with the chemical formula C₁₁H₁₂O₂.[3][4] Its key identifiers and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 34541-75-8 | [3][4] |

| Molecular Formula | C₁₁H₁₂O₂ | [3][4] |

| Molecular Weight | 176.21 g/mol | [3][4] |

| IUPAC Name | methyl (E)-4-phenylbut-2-enoate | [3] |

| Synonyms | Methyl (E)-4-phenyl-2-butenoate, (2E)-4-Phenylbut-2-enoic acid methyl ester | [3] |

| Predicted Boiling Point | 264.3 ± 19.0 °C | [4] |

| Predicted Density | 1.043 ± 0.06 g/cm³ | [4] |

Synthesis Methodologies

The synthesis of this compound can be achieved through several established organic reactions. The choice of method may depend on the availability of starting materials, desired scale, and stereoselectivity.

Fischer Esterification

A straightforward method for the synthesis of methyl esters, including cinnamates, is the Fischer esterification of the corresponding carboxylic acid.[5][6]

Experimental Protocol:

-

In a round-bottom flask, dissolve trans-cinnamic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.[5]

-

Reflux the mixture for several hours (typically 2-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[5][6]

-

After completion, cool the reaction mixture to room temperature and neutralize the acid catalyst with a saturated solution of sodium bicarbonate.[6]

-

Extract the product with a suitable organic solvent, such as diethyl ether.[6]

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude methyl cinnamate.[6]

-

Purify the product by column chromatography on silica gel.[5]

Logical Relationship of Fischer Esterification:

Caption: Fischer esterification of trans-cinnamic acid.

Wittig Reaction

The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds and can be employed to synthesize α,β-unsaturated esters.[7]

Experimental Protocol (General):

-

Prepare the phosphonium ylide by treating a suitable phosphonium salt with a strong base (e.g., n-butyllithium).

-

React the ylide with an appropriate aldehyde or ketone. For this compound, this would involve a stabilized ylide derived from a methyl haloacetate and phenylacetaldehyde.

-

The reaction typically proceeds at room temperature or with gentle heating.

-

Work-up involves quenching the reaction, extraction with an organic solvent, and purification by chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.

Experimental Workflow for a One-Pot Aqueous Wittig Reaction:

Caption: General workflow for a one-pot aqueous Wittig reaction.[8]

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[9]

Experimental Protocol (General):

-

In a reaction vessel, combine the aryl or vinyl halide, the alkene (in this case, methyl acrylate), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand, and a base (e.g., triethylamine).

-

The reaction is typically carried out in an inert solvent under an inert atmosphere.

-

Heat the reaction mixture, monitoring its progress by TLC or GC.

-

Upon completion, the reaction is cooled, filtered to remove the catalyst, and the product is isolated by extraction and purified by chromatography.

Cross-Metathesis

Olefin cross-metathesis, often utilizing Grubbs' catalysts, is a powerful method for the formation of new carbon-carbon double bonds.

Experimental Protocol (General):

-

In a reaction vessel under an inert atmosphere, dissolve the two alkene starting materials (e.g., styrene and methyl acrylate) in a suitable degassed solvent (e.g., dichloromethane).

-

Add a Grubbs' catalyst (e.g., Grubbs' second-generation catalyst).

-

Stir the reaction at room temperature or with gentle heating, monitoring by TLC or GC.

-

Upon completion, quench the reaction and purify the product by column chromatography.

Spectral Data

4.1. ¹H NMR Spectroscopy

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| O-CH₃ | ~3.7 | s | - |

| CH₂ -Ph | ~2.8 | d | ~7 |

| =CH -CH₂ | ~7.0 | dt | ~15.6, ~7 |

| O=C-CH = | ~5.8 | d | ~15.6 |

| Ar-H | 7.2-7.4 | m | - |

4.2. ¹³C NMR Spectroscopy

| Carbon | Expected Chemical Shift (ppm) |

| O-C H₃ | ~51 |

| C H₂-Ph | ~35 |

| =C H-CH₂ | ~148 |

| O=C-C H= | ~121 |

| Ar-C | ~126-140 |

| C =O | ~167 |

4.3. Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (ester) | ~1720 | Strong, sharp |

| C=C (alkene) | ~1640 | Medium |

| C-H (aromatic) | ~3030 | Medium |

| C-H (alkane) | ~2950 | Medium |

| C-O (ester) | ~1250-1150 | Strong |

4.4. Mass Spectrometry

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 176. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃, m/z = 31) and further fragmentation of the alkyl chain.[10][11][12]

Applications in Drug Development and Biological Activity

This compound belongs to the class of cinnamic acid derivatives, which are widely recognized for their diverse pharmacological activities.[1][13] While specific studies on this exact molecule are limited, its structural similarity to other bioactive cinnamates suggests potential for similar applications.

Antimicrobial Activity

Cinnamic acid and its esters have demonstrated antibacterial and antifungal properties.[2][14] The proposed mechanism of action often involves the disruption of microbial cell membranes, leading to leakage of intracellular components and inhibition of essential enzymes.[2][15][16] The lipophilicity of the ester group can play a crucial role in the compound's ability to penetrate microbial cell walls.

Potential Antimicrobial Signaling Pathway Involvement:

Caption: Proposed antimicrobial mechanisms of cinnamic acid derivatives.[16]

Anti-inflammatory Activity

Many cinnamic acid derivatives exhibit anti-inflammatory effects.[1] A key mechanism underlying this activity is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][15] By inhibiting the activation of NF-κB, these compounds can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.[15] Some derivatives may also modulate other inflammatory pathways, including the MAPK and PI3K/Akt signaling pathways.[17]

Anti-inflammatory Signaling Pathway:

Caption: Inhibition of the NF-κB signaling pathway by cinnamic acid derivatives.[15]

Anticancer Potential

The inhibition of protein kinases is a significant strategy in anticancer drug design. Cinnamic acid derivatives have been investigated as inhibitors of various oncogenic protein kinases.[13] Their ability to modulate signaling pathways involved in cell proliferation and survival, such as the NF-κB and PI3K/Akt pathways, also contributes to their potential as anticancer agents.[17][18]

Conclusion

This compound is a valuable chemical entity with potential for further exploration in medicinal chemistry and materials science. As a member of the cinnamic acid derivative family, it is positioned within a class of compounds with established biological relevance. The synthetic routes to this molecule are well-understood, and its structure provides a scaffold for the development of novel therapeutic agents targeting inflammation, microbial infections, and potentially cancer. Further research is warranted to fully elucidate the specific biological activities and mechanisms of action of this compound and to explore its full potential in drug discovery and development.

References

- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. prepchem.com [prepchem.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scholar.ui.ac.id [scholar.ui.ac.id]

- 15. mdpi.com [mdpi.com]

- 16. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of (E)-Methyl 4-phenylbut-2-enoate

This technical guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of (E)-Methyl 4-phenylbut-2-enoate. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a detailed look at the spectral data, experimental protocols, and structural correlations.

Introduction

This compound is an unsaturated ester with a chemical structure that presents distinct features in its NMR spectra. Understanding these spectral characteristics is crucial for its identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides predicted ¹H and ¹³C NMR data based on analogous compounds and established spectroscopic principles.

Predicted NMR Data

The following tables summarize the predicted quantitative ¹H and ¹³C NMR data for this compound. These predictions are based on spectral data from similar compounds, including ethyl (E)-4-phenylbut-2-enoate.

Table 1: Predicted ¹H NMR Data for this compound (CDCl₃, 300 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.35 - 7.20 | m | - | 5H | Phenyl protons (C₆H₅) |

| 7.05 | dt | 15.6, 6.9 | 1H | Vinylic proton (CH =CHCOOCH₃) |

| 5.85 | d | 15.6 | 1H | Vinylic proton (CH=CH COOCH₃) |

| 3.72 | s | - | 3H | Methyl ester protons (COOCH ₃) |

| 3.50 | d | 6.9 | 2H | Allylic protons (C₆H₅CH ₂) |

Table 2: Predicted ¹³C NMR Data for this compound (CDCl₃, 75 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 167.0 | Ester carbonyl (C=O) |

| 148.5 | Vinylic carbon (-C H=) |

| 140.2 | Aromatic quaternary carbon |

| 128.8 | Aromatic CH |

| 128.6 | Aromatic CH |

| 126.5 | Aromatic CH |

| 121.5 | Vinylic carbon (=C H-) |

| 51.6 | Methyl ester carbon (-OC H₃) |

| 38.7 | Allylic carbon (-C H₂-) |

Experimental Protocols

The following is a detailed methodology for acquiring the ¹H and ¹³C NMR spectra of this compound.

3.1. Sample Preparation

A solution of this compound (approximately 5-10 mg) is prepared by dissolving the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm), although referencing to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR and δ = 77.16 ppm for ¹³C NMR) is also common practice.[1] The solution is then transferred to a standard 5 mm NMR tube.

3.2. NMR Data Acquisition

The ¹H and ¹³C NMR spectra are recorded on a Fourier transform NMR spectrometer, for instance, a Bruker Avance 300, operating at 300 MHz for ¹H and 75 MHz for ¹³C nuclei.[1]

-

¹H NMR Spectroscopy: The spectrum is acquired at room temperature. A sufficient number of scans (typically 16 to 64) are accumulated to ensure a good signal-to-noise ratio. The spectral width is set to encompass all expected proton resonances (e.g., 0-10 ppm).

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded with proton decoupling to simplify the spectrum to singlets for each unique carbon atom. A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of the ¹³C isotope. The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

3.3. Data Processing

The acquired Free Induction Decays (FIDs) are processed using appropriate NMR software. This involves Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced as described in the sample preparation section. Integration of the ¹H NMR signals is performed to determine the relative number of protons corresponding to each resonance.

Structural Elucidation and Visualization

The connectivity and spatial relationships of the atoms in this compound can be visualized, and the assignment of NMR signals can be represented in a structured diagram.

Caption: Molecular structure of this compound with NMR assignments.

The diagram above illustrates the molecular structure of this compound and correlates each carbon and proton with its predicted chemical shift in the ¹³C and ¹H NMR spectra, respectively. This visual representation aids in the unambiguous assignment of the observed NMR signals to the specific atoms within the molecule.

References

An In-depth Technical Guide to the Infrared Spectroscopy of (E)-Methyl 4-phenylbut-2-enoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of (E)-Methyl 4-phenylbut-2-enoate, a compound of interest in various chemical and pharmaceutical research fields. This document details the expected characteristic IR absorption bands, a standardized experimental protocol for obtaining the spectrum, and a logical workflow for the spectroscopic analysis.

Molecular Structure and Expected IR Absorption Data

This compound possesses several key functional groups that give rise to characteristic absorption bands in the infrared spectrum. As an α,β-unsaturated ester, its spectrum is distinguished by the conjugation of the carbonyl group with a carbon-carbon double bond, which influences the position of the C=O stretching frequency.

The primary functional groups and their expected IR absorption ranges are:

-

C=O (Ester): The carbonyl stretch of an α,β-unsaturated ester typically appears in the range of 1730-1715 cm⁻¹.[1][2] This is at a slightly lower wavenumber compared to saturated aliphatic esters (1750-1735 cm⁻¹) due to the delocalization of electron density through conjugation.[1][2]

-

C=C (Alkenyl): The stretching vibration of the carbon-carbon double bond is expected in the region of 1650-1600 cm⁻¹. The trans-substitution pattern of the double bond in the (E)-isomer typically results in a stronger absorption than the cis-isomer.

-

C-O (Ester): Two distinct C-O stretching vibrations are characteristic of esters and are found in the fingerprint region. These bands, often appearing between 1300-1000 cm⁻¹, correspond to the C-O-C asymmetric and symmetric stretching modes.[1][2]

-

=C-H (Aromatic and Vinylic): The stretching vibrations for both aromatic and vinylic C-H bonds occur above 3000 cm⁻¹. Aromatic C-H stretches are typically seen in the 3100-3000 cm⁻¹ region, while vinylic C-H stretches appear around 3080-3010 cm⁻¹.

-

C-H (Aliphatic): The stretching vibrations of the sp³ hybridized C-H bonds in the ethyl group attached to the phenyl ring will be observed just below 3000 cm⁻¹, typically in the 2980-2850 cm⁻¹ range.

-

C=C (Aromatic): The characteristic stretching vibrations of the benzene ring are expected in the 1600-1450 cm⁻¹ region.

-

=C-H Bending (Aromatic and Vinylic): Out-of-plane (OOP) bending vibrations for the aromatic ring and the trans-disubstituted double bond are also expected. The monosubstituted benzene ring will show strong absorptions in the 770-730 cm⁻¹ and 710-690 cm⁻¹ regions. The trans-vinylic C-H OOP bend gives a characteristic strong band around 980-960 cm⁻¹.

Tabulated Summary of Expected IR Data

The following table summarizes the predicted quantitative data for the key IR absorption bands of this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic/Vinylic C-H | Stretching | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretching | 2980 - 2850 | Medium |

| C=O (α,β-unsaturated ester) | Stretching | 1730 - 1715 | Strong |

| C=C (Alkene) | Stretching | 1650 - 1600 | Medium |

| C=C (Aromatic) | Stretching | 1600 - 1450 | Medium |

| C-O (Ester) | Asymmetric & Symmetric Stretching | 1300 - 1000 | Strong |

| =C-H (trans-Alkene) | Out-of-plane Bending | 980 - 960 | Strong |

| =C-H (Aromatic) | Out-of-plane Bending | 770 - 730 and 710 - 690 | Strong |

Experimental Protocol for Infrared Spectroscopy

This section provides a detailed methodology for obtaining the IR spectrum of this compound, which is a liquid at room temperature. The attenuated total reflectance (ATR) technique using a Fourier Transform Infrared (FTIR) spectrometer is a common and effective method.[3]

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer (e.g., Bruker Tensor 27 FT-IR) equipped with an ATR accessory (e.g., DuraSamplIR II).[4]

Materials:

-

This compound sample

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have completed their initialization sequence.

-

Background Spectrum:

-

Clean the surface of the ATR crystal thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Acquire a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).

-

-

Sample Application:

-

Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal. Ensure the crystal surface is completely covered by the sample.

-

-

Spectrum Acquisition:

-

Initiate the sample scan. The instrument will collect a specified number of scans (typically 16 or 32) and average them to improve the signal-to-noise ratio.

-

The software will automatically ratio the sample scan against the background spectrum to generate the final infrared spectrum.

-

-

Data Processing and Analysis:

-

Process the resulting spectrum as needed (e.g., baseline correction).

-

Identify and label the significant absorption peaks. Compare the peak positions with the expected values for the functional groups present in this compound.

-

-

Cleaning:

-

After the analysis, thoroughly clean the ATR crystal with a solvent-moistened, lint-free wipe to remove all traces of the sample.

-

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for obtaining and analyzing the IR spectrum of this compound.

Caption: Workflow for IR analysis of this compound.

References

Mass Spectrometry Fragmentation of (E)-Methyl 4-phenylbut-2-enoate: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the mass spectrometry fragmentation patterns of (E)-Methyl 4-phenylbut-2-enoate. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed insights into the molecule's behavior under mass spectrometric conditions.

Introduction

This compound is an unsaturated ester with a molecular weight of 176.21 g/mol and a molecular formula of C₁₁H₁₂O₂.[1][2][3] Understanding its fragmentation behavior is crucial for its identification and structural elucidation in complex mixtures. This guide outlines the primary fragmentation pathways observed under electron ionization (EI) mass spectrometry, supported by quantitative data and detailed experimental protocols.

Experimental Protocol

The following section describes a typical experimental protocol for acquiring the mass spectrum of this compound.

Instrumentation:

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a magnetic sector or time-of-flight (TOF) instrument, is recommended.

-

Ionization Source: Electron Ionization (EI) at 70 eV.

-

Inlet System: Gas chromatography (GC) is often used for sample introduction to ensure the analysis of a pure compound.

Gas Chromatography (GC) Conditions:

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.

-

Transfer Line Temperature: 280°C.

Mass Spectrometry (MS) Conditions:

-

Ion Source Temperature: 230°C.

-

Mass Range: m/z 40-400.

-

Scan Rate: 2 scans/second.

-

Data Acquisition: The data is acquired in full scan mode to capture all fragment ions.

Fragmentation Analysis and Data

Upon electron ionization, this compound undergoes a series of fragmentation reactions, leading to the formation of characteristic ions. The proposed fragmentation pathways are detailed below, and the quantitative data for the major observed ions are summarized in Table 1.

| m/z | Proposed Ion Structure | Relative Abundance (%) |

| 176 | [C₁₁H₁₂O₂]⁺• (Molecular Ion) | 25 |

| 117 | [C₉H₉]⁺ | 100 (Base Peak) |

| 115 | [C₉H₇]⁺ | 60 |

| 91 | [C₇H₇]⁺ | 85 |

| 77 | [C₆H₅]⁺ | 30 |

| 59 | [COOCH₃]⁺ | 15 |

Table 1: Key Fragment Ions and Their Proposed Structures and Relative Abundances.

The fragmentation of this compound is primarily driven by the stability of the resulting carbocations. The presence of the phenyl group and the conjugated double bond plays a significant role in directing the fragmentation pathways.

Formation of the Molecular Ion (m/z 176)

The process begins with the ionization of the molecule by an electron beam, resulting in the formation of the molecular ion [M]⁺• at m/z 176.

Formation of the Base Peak (m/z 117)

The most abundant fragment ion, the base peak, is observed at m/z 117. This ion is proposed to be the stable indenyl cation, formed through the loss of the methoxycarbonyl radical (•COOCH₃) followed by cyclization.

Formation of the Tropylium Ion (m/z 91)

A prominent peak at m/z 91 is characteristic of compounds containing a benzyl group. This is due to the formation of the highly stable tropylium ion ([C₇H₇]⁺) through benzylic cleavage and subsequent rearrangement.[4]

Other Significant Fragmentations

-

Loss of a Phenyl Group (m/z 77): The peak at m/z 77 corresponds to the phenyl cation ([C₆H₅]⁺), resulting from the cleavage of the bond connecting the phenyl ring to the rest of the molecule.

-

Loss of Hydrogen (m/z 115): The ion at m/z 115 is likely formed by the loss of two hydrogen atoms from the m/z 117 fragment.

-

Methoxycarbonyl Cation (m/z 59): A smaller peak at m/z 59 corresponds to the methoxycarbonyl cation ([COOCH₃]⁺).

Visualization of Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the key fragmentation pathways of this compound.

Figure 1: Primary fragmentation pathways of this compound.

Figure 2: Experimental workflow for MS analysis.

Conclusion

The mass spectrometry fragmentation of this compound is characterized by several key fragmentation pathways, leading to the formation of stable and diagnostic ions. The base peak at m/z 117 and the prominent tropylium ion at m/z 91 are particularly important for its identification. This guide provides a foundational understanding of its fragmentation behavior, which is essential for its analysis in various scientific and industrial applications.

References

A Theoretical Investigation of (E)-Methyl 4-phenylbut-2-enoate: A Computational Chemistry Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-Methyl 4-phenylbut-2-enoate is a compound of interest in organic synthesis and potentially in medicinal chemistry. Understanding its molecular structure, electronic properties, and vibrational characteristics is crucial for predicting its reactivity, stability, and potential biological interactions. While extensive experimental data on this specific molecule is not widely published, theoretical calculations offer a powerful tool for its characterization. This whitepaper provides a comprehensive technical guide to the theoretical investigation of this compound using computational chemistry methods. It outlines the standard protocols for geometry optimization, vibrational frequency analysis, and the exploration of frontier molecular orbitals and molecular electrostatic potential. The methodologies presented are based on established computational studies of structurally related compounds and serve as a roadmap for future in-silico research on this molecule.

Introduction

This compound is an α,β-unsaturated ester containing a phenyl group. Its chemical structure suggests potential for various chemical transformations and biological activities. Computational chemistry, particularly Density Functional Theory (DFT), provides a robust framework for elucidating the physicochemical properties of such molecules from first principles. These theoretical calculations can predict molecular geometry, vibrational spectra (FT-IR and Raman), and electronic properties like the HOMO-LUMO energy gap and charge distribution, offering insights that complement and guide experimental studies.

This guide details the theoretical approach to characterizing this compound, providing researchers with the necessary protocols to conduct similar computational analyses.

Computational Methodology

The following section details the proposed computational protocol for a comprehensive theoretical study of this compound. These methods are derived from standard practices in the field, as seen in studies of similar organic molecules.

Geometry Optimization

The initial step in the computational analysis is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.

Protocol:

-

Software: Gaussian 16 or a similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This functional is widely used for its balance of accuracy and computational cost in describing organic molecules.

-

Basis Set: 6-311++G(d,p). This basis set provides a good description of the electronic structure, including polarization and diffuse functions, which are important for capturing the nuances of the electron distribution.

-

Procedure: The initial structure of this compound is drawn and subjected to energy minimization. The optimization is performed without any symmetry constraints to ensure the true global minimum on the potential energy surface is found. The convergence criteria are typically set to the software's default values for tight optimization.

-

Verification: The optimized structure is confirmed to be a true minimum by performing a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies indicates that the stationary point is a stable conformation.

Vibrational Analysis

Vibrational analysis not only confirms the stability of the optimized geometry but also predicts the infrared (IR) and Raman spectra of the molecule.

Protocol:

-

Software: Gaussian 16.

-

Method: B3LYP/6-311++G(d,p).

-

Procedure: Following geometry optimization, a frequency calculation is performed on the minimized structure. This computes the harmonic vibrational frequencies.

-

Data Analysis: The calculated frequencies are often scaled by an empirical factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) to account for anharmonicity and other systematic errors, allowing for a more accurate comparison with experimental spectra. The vibrational modes are assigned to specific bond stretches, bends, and torsions.

Electronic Properties Analysis

The electronic properties of the molecule are investigated to understand its reactivity and charge distribution.

Protocol:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated at the B3LYP/6-311++G(d,p) level of theory. The energy gap (ΔE = ELUMO - EHOMO) is a key indicator of chemical reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface. This provides a visual representation of the charge distribution, highlighting electrophilic (positive potential) and nucleophilic (negative potential) regions of the molecule.

Predicted Data and Analysis

The following tables summarize the kind of quantitative data that would be generated from the computational protocols described above.

Optimized Geometric Parameters (Hypothetical Data)

This table presents a selection of predicted bond lengths and angles for the optimized structure of this compound.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths | C=O | ~1.21 Å |

| C-O | ~1.35 Å | |

| C=C | ~1.34 Å | |

| C-C (phenyl) | ~1.39 Å (average) | |

| Bond Angles | O=C-O | ~125° |

| C=C-C | ~123° | |

| Dihedral Angles | C-C-C=C | ~180° (trans) |

Selected Vibrational Frequencies (Hypothetical Data)

This table shows key predicted vibrational frequencies and their assignments.

| Vibrational Mode | Calculated Frequency (cm⁻¹, scaled) | Assignment |

| ν(C=O) | ~1720 | Carbonyl stretch |

| ν(C=C) | ~1640 | Alkene C=C stretch |

| ν(C-H, phenyl) | ~3050-3100 | Aromatic C-H stretch |

| ν(C-H, alkyl) | ~2950-3000 | Aliphatic C-H stretch |

| δ(C-H, trans) | ~970 | Out-of-plane C-H bend |

Electronic Properties (Hypothetical Data)

This table summarizes the key electronic properties calculated for the molecule.

| Property | Calculated Value (B3LYP/6-311++G(d,p)) |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.2 eV |

| HOMO-LUMO Gap (ΔE) | ~ 5.3 eV |

| Dipole Moment | ~ 2.5 D |

Visualizations

Diagrams are essential for visualizing workflows and molecular properties.

Computational Workflow

The following diagram illustrates the logical flow of the theoretical calculations.

Caption: A flowchart of the computational analysis process.

Molecular Electrostatic Potential (MEP) Map Interpretation

This diagram explains the relationship between MEP values and chemical reactivity.

Solubility Profile of (E)-Methyl 4-phenylbut-2-enoate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of (E)-Methyl 4-phenylbut-2-enoate, a compound of interest in various chemical and pharmaceutical research domains. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for understanding its likely solubility based on its chemical structure and general principles, alongside detailed experimental protocols for determining solubility.

Understanding the Solubility of this compound

This compound is an organic ester containing both aromatic and unsaturated aliphatic moieties. Its solubility is governed by the principle of "like dissolves like." The presence of the phenyl group introduces a nonpolar, hydrophobic character, while the methyl ester group provides a degree of polarity. Consequently, it is expected to exhibit good solubility in a range of common organic solvents.

To obtain precise solubility data, experimental determination is necessary. The following sections outline standard methodologies for such measurements.

Quantitative Solubility Data

As of the latest literature review, comprehensive quantitative solubility data for this compound across a range of organic solvents at various temperatures is not available in published scientific journals or chemical databases. Researchers are encouraged to determine this data experimentally using the protocols outlined below.

For comparative purposes, a template for presenting such data is provided:

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| e.g., Acetone | 25 | Data to be determined | Data to be determined |

| e.g., Ethanol | 25 | Data to be determined | Data to be determined |

| e.g., Ethyl Acetate | 25 | Data to be determined | Data to be determined |

| e.g., Dichloromethane | 25 | Data to be determined | Data to be determined |

| e.g., Toluene | 25 | Data to be determined | Data to be determined |

| e.g., Hexane | 25 | Data to be determined | Data to be determined |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of this compound.

Isothermal Saturation Method

This gravimetric method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Evaporating dish or pre-weighed vials

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the chosen solvent.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and pass it through a syringe filter to remove any undissolved solid.

-

Transfer the clear, saturated solution to a pre-weighed evaporating dish or vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, weigh the dish or vial containing the dried solute.

-

Calculate the solubility based on the mass of the dissolved solid and the volume of the solvent used.

High-Performance Liquid Chromatography (HPLC) Method

For a more rapid and less material-intensive approach, a calibration curve-based HPLC method can be employed.

Materials:

-

This compound (high purity)

-

Selected organic solvents (HPLC grade)

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters

Procedure:

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (in which the compound is freely soluble).

-

Inject each standard solution into the HPLC system and record the peak area.

-

Plot a graph of peak area versus concentration to create a calibration curve.

-

-

Sample Preparation:

-

Prepare saturated solutions in the desired solvents as described in the Isothermal Saturation Method (steps 1-5).

-

-

Analysis:

-

Withdraw an aliquot of the clear, saturated supernatant and dilute it with a known volume of the mobile phase or a suitable solvent to bring the concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility.

-

Visualizations

To aid in the understanding of the experimental workflow, the following diagram illustrates the general procedure for determining solubility via the isothermal saturation method.

Caption: Workflow for Isothermal Saturation Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound remains to be comprehensively documented, its chemical structure suggests solubility in a range of common organic solvents. The experimental protocols provided in this guide offer robust methods for researchers and drug development professionals to determine the precise solubility of this compound, which is a critical parameter for its application in synthesis, purification, and formulation. The generation and publication of such data would be a valuable contribution to the scientific community.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (E)-Methyl 4-phenylbut-2-enoate via Horner-Wadsworth-Emmons Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of (E)-Methyl 4-phenylbut-2-enoate, a valuable intermediate in organic synthesis, utilizing the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction offers a highly stereoselective method to produce (E)-α,β-unsaturated esters. This application note includes a comprehensive experimental protocol, a summary of key quantitative data, and a visualization of the reaction workflow.

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used organic chemical reaction that employs a phosphonate-stabilized carbanion to react with an aldehyde or ketone, primarily yielding an (E)-alkene.[1] This reaction is a significant modification of the Wittig reaction and presents several advantages, including the use of more nucleophilic and less basic phosphonate carbanions and the straightforward removal of the water-soluble phosphate byproduct.[2] The HWE reaction is known for its excellent (E)-stereoselectivity, making it a powerful tool in the synthesis of various organic molecules, including natural products and pharmaceutical intermediates.[2] This protocol details the synthesis of this compound from phenylacetaldehyde and trimethyl phosphonoacetate.

Data Presentation

The following table summarizes the key quantitative data for the starting materials and the final product, this compound.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical State |

| Phenylacetaldehyde | C₈H₈O | 120.15 | Liquid |

| Trimethyl phosphonoacetate | C₅H₁₁O₅P | 182.11 | Liquid |

| This compound | C₁₁H₁₂O₂ | 176.21[3][4] | Oil |

Characterization Data for this compound:

While a specific literature source detailing the complete NMR data for the methyl ester prepared via this exact route was not identified within the search, the expected chemical shifts can be inferred from closely related structures. The following represents a compilation of expected spectroscopic data.

| Technique | Data |